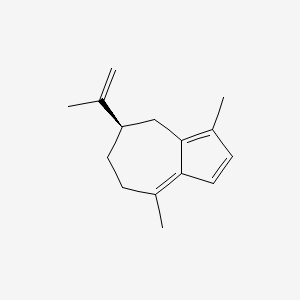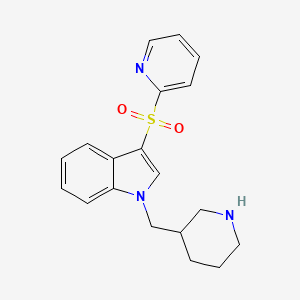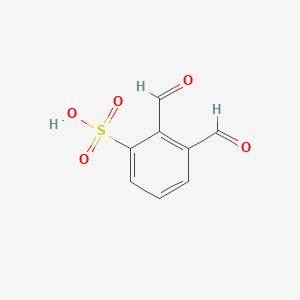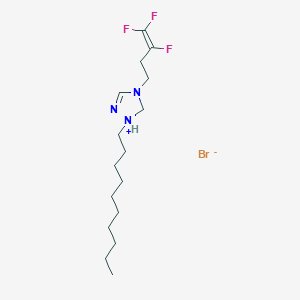![molecular formula C10H9NO B12527590 2H,3H-Oxeto[3,2-D]pyrrolo[1,2-A]azepine CAS No. 700373-43-9](/img/structure/B12527590.png)
2H,3H-Oxeto[3,2-D]pyrrolo[1,2-A]azepine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H,3H-Oxeto[3,2-D]pyrrolo[1,2-A]azepine: is a heterocyclic compound that features a fused ring system combining an oxetane, pyrrole, and azepine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2H,3H-Oxeto[3,2-D]pyrrolo[1,2-A]azepine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of a pyrrole derivative with an oxetane precursor under specific conditions. For example, the reaction might proceed through the formation of an intermediate that undergoes intramolecular cyclization to form the desired fused ring system .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve optimizing the synthetic route for large-scale production. This could include the use of continuous flow reactors, efficient catalysts, and scalable purification techniques to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 2H,3H-Oxeto[3,2-D]pyrrolo[1,2-A]azepine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the fused ring system.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol or amine derivative.
Aplicaciones Científicas De Investigación
Chemistry: 2H,3H-Oxeto[3,2-D]pyrrolo[1,2-A]azepine is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new chemical reactivity and the development of novel materials .
Biology: In biological research, this compound can serve as a scaffold for the design of bioactive molecules. Its fused ring system is of interest for the development of potential pharmaceuticals with various biological activities .
Medicine: The compound’s potential medicinal applications include the development of new drugs targeting specific enzymes or receptors. Its unique structure may provide advantages in terms of binding affinity and selectivity .
Industry: In the industrial sector, this compound can be used in the development of advanced materials, such as polymers with unique mechanical or electronic properties .
Mecanismo De Acción
The mechanism of action of 2H,3H-Oxeto[3,2-D]pyrrolo[1,2-A]azepine depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, and modulation of signal transduction pathways .
Comparación Con Compuestos Similares
Pyrrolo[1,2-A]azepine: Similar in structure but lacks the oxetane ring.
Oxetane: Contains the oxetane ring but lacks the fused pyrrole and azepine rings.
Pyrrolopyrazine: Another fused heterocyclic compound with different ring systems.
Uniqueness: This fusion of rings can lead to novel reactivity and interactions not observed in simpler heterocycles .
Propiedades
Número CAS |
700373-43-9 |
|---|---|
Fórmula molecular |
C10H9NO |
Peso molecular |
159.18 g/mol |
Nombre IUPAC |
5-oxa-9-azatricyclo[7.3.0.03,6]dodeca-1(12),3(6),7,10-tetraene |
InChI |
InChI=1S/C10H9NO/c1-2-9-6-8-7-12-10(8)3-5-11(9)4-1/h1-5H,6-7H2 |
Clave InChI |
FQRPKNPCGKBJJN-UHFFFAOYSA-N |
SMILES canónico |
C1C2=C(C=CN3C1=CC=C3)OC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(Pyridin-3-yl)-9h-pyrido[3,4-b]indole](/img/structure/B12527507.png)


![3-Methyl-2-[(4-methylphenyl)sulfanyl]-3-phenylquinolin-4(3H)-one](/img/structure/B12527522.png)
![2-(tert-butyl)-6H-benzo[c]chromen-6-one](/img/structure/B12527534.png)

![2-{[8-(Benzyloxy)oct-3-en-1-yl]oxy}oxane](/img/structure/B12527542.png)


![3-[(But-3-yn-2-yl)oxy]-4,5-dihydro-1,2-oxazole](/img/structure/B12527564.png)
![N''-{[3-(2-Fluoroethyl)phenyl]methyl}guanidine](/img/structure/B12527565.png)
![3-(3-Chlorophenyl)-1-[3-(trifluoromethyl)phenyl]prop-2-en-1-one](/img/structure/B12527567.png)


